

# Unveiling the Sensory Landscape of Rebaudioside E: A Technical Guide

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Compound of Interest		
Compound Name:	Rebaudioside E	
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#### **Executive Summary**

**Rebaudioside E** (Reb E) is a steviol glycoside, a natural high-intensity sweetener derived from the Stevia rebaudiana Bertoni plant. As the demand for sugar alternatives with improved taste profiles continues to grow, understanding the specific sensory characteristics of individual steviol glycosides is paramount for food and beverage formulators, researchers, and drug development professionals. This technical guide provides a comprehensive overview of the current scientific understanding of the sensory profile and taste characteristics of **Rebaudioside E**.

While extensive quantitative sensory data for **Rebaudioside E** is not as widely published as for other steviol glycosides like Rebaudioside A, D, and M, this guide synthesizes the available information from patents, regulatory filings, and scientific literature. It outlines its sweetness potency, potential off-tastes, and the methodologies for its sensory evaluation. Furthermore, it visualizes the proposed taste signaling pathways and experimental workflows relevant to its analysis. The information presented herein aims to equip researchers and developers with the foundational knowledge needed to effectively utilize and further investigate this promising sweetener.

# Sensory Profile and Taste Characteristics of Rebaudioside E



**Rebaudioside E** is recognized for its potential as a sweetener with a favorable taste profile. However, like other steviol glycosides, its sensory perception can be complex, involving a primary sweet taste alongside potential secondary notes and aftertastes.

#### **Sweetness Potency**

The sweetness potency of **Rebaudioside E** is reported to be in the range of 137 to 170 times that of sucrose.[1][2] One patent describes its taste as being "like sucrose" and its sweetness as comparable to stevioside, which is typically 110-270 times sweeter than sucrose.[2][3] The perceived intensity of sweetness can be influenced by its concentration, the food matrix in which it is used, and the presence of other ingredients.

#### **Off-Tastes and Aftertaste**

While considered to have an improved taste profile compared to earlier generation steviol glycosides, **Rebaudioside E** may still exhibit some lingering bitterness, metallic taste, or aftertaste, particularly at higher concentrations.[4] The structure of steviol glycosides, specifically the number and arrangement of glucose units, plays a crucial role in mitigating the bitter aftertaste associated with the steviol aglycone. The addition of extra sugar moieties to the stevioside molecule has been shown to generally improve its taste profile.

### **Quantitative Sensory Data**

Detailed quantitative sensory panel data for **Rebaudioside E** is limited in publicly accessible scientific literature. However, to provide a comparative context, the following tables summarize the available information on **Rebaudioside E** and compare it with other well-characterized steviol glycosides.

Table 1: Summary of Sensory Profile for **Rebaudioside E** 



Sensory Attribute	Description	Source(s)	
Sweetness Potency	137-170 times sweeter than sucrose.	[1][2]	
Taste Quality	Described as "like sucrose".	[2]	
Off-Tastes	Potential for lingering bitterness, metallic taste, and/or aftertaste at higher concentrations.	[4]	

Table 2: Comparative Sensory Attributes of Major Steviol Glycosides

Steviol Glycoside	Sweetness Potency (vs. Sucrose)	Primary Taste Characteristics	Common Off- Tastes
Rebaudioside A	150-320 times	Sweet	Bitter, astringent, licorice-like aftertaste. [5]
Rebaudioside D	~200-350 times	Clean, sweet taste.[6]	Significantly less bitterness than Reb A. [7]
Rebaudioside M	~200-350 times	Clean, sweet taste with reduced off-tastes.[6]	Less bitterness and astringency than Reb A.[8]
Rebaudioside E	137-170 times	"Like sucrose"	Potential for lingering bitterness and metallic notes at high concentrations.[2][4]
Stevioside	110-270 times	Sweet	Pronounced bitter and licorice-like aftertaste. [5]

## **Experimental Protocols for Sensory Evaluation**



A standardized and rigorous experimental protocol is essential for accurately characterizing the sensory profile of **Rebaudioside E**. Based on established methodologies for other high-intensity sweeteners, the following protocol is recommended.

#### **Panelist Selection and Training**

A panel of 10-15 trained sensory assessors should be selected. Panelists should be screened for their ability to detect and scale the intensity of sweet, bitter, and other relevant tastes. Training should involve familiarization with the sensory attributes of various sweeteners, including sucrose and other steviol glycosides, and the use of standardized rating scales.

## **Sample Preparation**

**Rebaudioside E** solutions should be prepared in deionized, purified water at various concentrations to determine the concentration-response relationship for sweetness and any off-tastes. The concentrations should be chosen to elicit a range of sweetness intensities, for example, equivalent to 2%, 5%, 7.5%, and 10% sucrose solutions. A sucrose solution of a specific concentration (e.g., 5%) should be used as a reference standard.

#### **Sensory Evaluation Procedure**

A descriptive analysis method should be employed. Panelists should evaluate the samples in a controlled environment with respect to temperature, lighting, and noise.[9] The evaluation should be conducted in individual sensory booths.

The following procedure is recommended for each sample:

- Initial Taste: Panelists take a specific volume of the sample (e.g., 10 mL) into their mouth, hold it for a few seconds (e.g., 5 seconds), and then expectorate.
- In-Mouth Evaluation: While the sample is in the mouth, panelists rate the intensity of sweetness, bitterness, and any other perceived tastes (e.g., metallic, licorice) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
- Aftertaste Evaluation: After expectorating, panelists rate the intensity of the same attributes
  at specific time intervals (e.g., 30 seconds, 60 seconds, 90 seconds) to characterize the
  temporal profile and lingering aftertaste.



- Check-All-That-Apply (CATA): A CATA questionnaire can be used to gather additional descriptive data on the nature of the aftertaste.[8][10]
- Palate Cleansing: Panelists should rinse their mouths thoroughly with purified water and eat an unsalted cracker between samples to minimize carry-over effects.

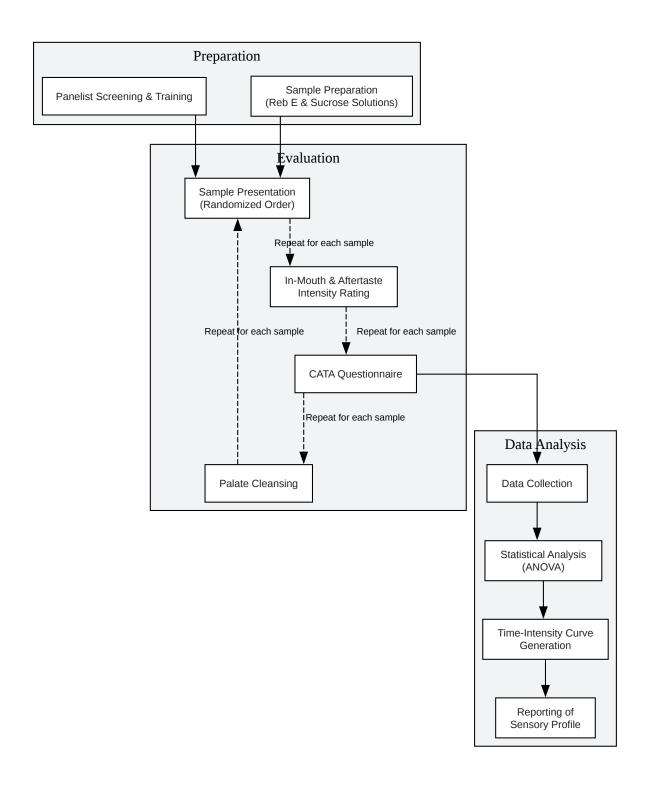
#### **Data Analysis**

The intensity ratings for each attribute should be collected and analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between concentrations and in comparison to the sucrose reference. Time-intensity curves can be generated to visualize the onset, maximum intensity, and duration of sweetness and any off-tastes.

## Visualizations: Workflows and Signaling Pathways Experimental Workflow

The following diagram illustrates a typical workflow for the sensory evaluation of **Rebaudioside E**.





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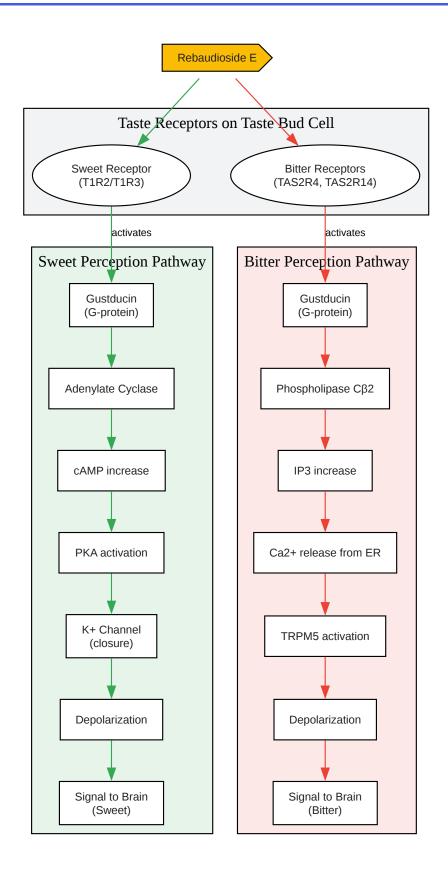
A typical workflow for the sensory evaluation of **Rebaudioside E**.



### **Taste Signaling Pathway**

The sweet taste of steviol glycosides is mediated by the T1R2/T1R3 G-protein coupled receptor, while the bitter off-taste is primarily associated with the activation of TAS2R4 and TAS2R14 bitter taste receptors.[11] The following diagram illustrates this dual signaling pathway.





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Putative taste signaling pathways for **Rebaudioside E**.



#### **Conclusion and Future Directions**

**Rebaudioside E** presents a valuable option within the portfolio of natural high-intensity sweeteners. Its sucrose-like taste profile and relatively high sweetness potency make it an attractive ingredient for sugar reduction in a variety of food and beverage applications. However, a clear gap exists in the publicly available, peer-reviewed literature regarding its detailed quantitative sensory profile, including its temporal dynamics and the impact of various food matrices on its perception.

Future research should focus on conducting comprehensive sensory panel studies to generate robust quantitative data on the sensory attributes of **Rebaudioside E**. Investigating its synergistic or masking effects when blended with other sweeteners and ingredients would also be of significant value to the food industry. Furthermore, detailed studies on its interaction with sweet and bitter taste receptors will provide a deeper understanding of the structure-function relationship of steviol glycosides and aid in the development of next-generation sweeteners with even more refined taste profiles.

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